1,2,3,4,5-Pentachloro-6-(2,3,4-trichlorophenoxy)benzene
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Overview
Description
1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it highly chlorinated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene typically involves the chlorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated benzene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated benzene derivatives.
Scientific Research Applications
1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-tetrachlorobenzene: A related compound with four chlorine atoms on the benzene ring.
1,2,4,5-tetrachloro-3-nitrobenzene: A nitro-substituted derivative with similar chlorination patterns.
2,3,5,6-tetrachlorophenol: A chlorinated phenol with four chlorine atoms.
Uniqueness
1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene is unique due to its specific arrangement of chlorine atoms and the presence of a phenoxy group. This structural feature imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives. Its high degree of chlorination also makes it a valuable compound for studying the effects of multiple chlorine substitutions on aromatic systems.
Properties
CAS No. |
65075-02-7 |
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Molecular Formula |
C12H2Cl8O |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-2-4(6(15)5(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H |
InChI Key |
YHUPMPHVHYBYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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